1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a boronate ester group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Attachment of the Propanone Group: The final step involves the attachment of the propanone group to the indole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: Used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. The indole ring also contributes to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
1-(4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the boronate ester group and the indole ring This combination imparts unique chemical properties, such as the ability to form reversible covalent bonds and participate in a wide range of chemical reactions
Properties
Molecular Formula |
C20H28BNO4 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-[4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C20H28BNO4/c1-18(2,3)17(23)22-12-11-13-15(24-8)10-9-14(16(13)22)21-25-19(4,5)20(6,7)26-21/h9-12H,1-8H3 |
InChI Key |
UJWQAQDLAZHFGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)OC)C=CN3C(=O)C(C)(C)C |
Origin of Product |
United States |
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